Cas no 76045-49-3 (1,3-Benzenediol,4-[3-[4-hydroxy-3-(3- methyl-2-butenyl)phenyl]propyl]-)

1,3-Benzenediol,4-[3-[4-hydroxy-3-(3- methyl-2-butenyl)phenyl]propyl]- structure
76045-49-3 structure
Nome del prodotto:1,3-Benzenediol,4-[3-[4-hydroxy-3-(3- methyl-2-butenyl)phenyl]propyl]-
Numero CAS:76045-49-3
MF:C20H24O3
MW:312.402766227722
CID:837706
PubChem ID:442289

1,3-Benzenediol,4-[3-[4-hydroxy-3-(3- methyl-2-butenyl)phenyl]propyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3-Benzenediol,4-[3-[4-hydroxy-3-(3- methyl-2-butenyl)phenyl]propyl]-
    • Broussonin C
    • 5-[3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propyl]benzene-1,3-diol
    • Broussonin C.
    • 4-[3-[4-Hydroxy-3-(3-methyl-2-butenyl)phenyl]propyl]-1,3-benzenediol
    • [ "" ]
    • HY-N2962
    • FS-9265
    • AKOS040761431
    • CS-0023596
    • B0005-458177
    • CHEBI:3186
    • 76045-49-3
    • SCHEMBL23268429
    • CHEMBL468906
    • BDBM50254430
    • BroussoninC
    • 4-[3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propyl]benzene-1,3-diol
    • Q27105977
    • BDA04549
    • DA-71773
    • Inchi: InChI=1S/C20H24O3/c1-14(2)6-8-17-12-15(7-11-19(17)22)4-3-5-16-9-10-18(21)13-20(16)23/h6-7,9-13,21-23H,3-5,8H2,1-2H3
    • Chiave InChI: CMOZGCJOTGLPKO-UHFFFAOYSA-N
    • Sorrisi: CC(=CCC1=C(C=CC(=C1)CCCC2=C(C=C(C=C2)O)O)O)C

Proprietà calcolate

  • Massa esatta: 312.173
  • Massa monoisotopica: 312.173
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 6
  • Complessità: 375
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 60.7A^2
  • XLogP3: 5.5

Proprietà sperimentali

  • Colore/forma: Oil
  • Densità: 1.154
  • Punto di ebollizione: 499.3°C at 760 mmHg
  • Punto di infiammabilità: 229.3°C
  • Indice di rifrazione: 1.611
  • PSA: 60.69000
  • LogP: 4.48740
  • Pressione di vapore: 0.0±1.3 mmHg at 25°C

1,3-Benzenediol,4-[3-[4-hydroxy-3-(3- methyl-2-butenyl)phenyl]propyl]- Informazioni sulla sicurezza

1,3-Benzenediol,4-[3-[4-hydroxy-3-(3- methyl-2-butenyl)phenyl]propyl]- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TargetMol Chemicals
TN3540-5 mg
Broussonin C
76045-49-3 98%
5mg
¥ 9,600 2023-07-11
TargetMol Chemicals
TN3540-1 ml * 10 mm
Broussonin C
76045-49-3
1 ml * 10 mm
¥ 11800 2024-07-20
A2B Chem LLC
AH54315-1mg
Broussonin C
76045-49-3 >98%
1mg
$699.00 2023-12-30
A2B Chem LLC
AH54315-5mg
Broussonin C
76045-49-3 98.0%
5mg
$635.00 2024-04-19
Ambeed
A813456-5mg
Broussonin C
76045-49-3 98+%
5mg
$280.0 2025-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1094603-5mg
Broussonin C
76045-49-3 98%
5mg
¥2427.00 2024-04-29
TargetMol Chemicals
TN3540-1 mL * 10 mM (in DMSO)
Broussonin C
76045-49-3 98%
1 mL * 10 mM (in DMSO)
¥ 11800 2023-09-15
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3540-1 mg
Broussonin C
76045-49-3
1mg
¥2595.00 2022-04-26
TargetMol Chemicals
TN3540-5mg
Broussonin C
76045-49-3
5mg
¥ 9600 2024-07-20
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:76045-49-3)1,3-Benzenediol,4-[3-[4-hydroxy-3-(3- methyl-2-butenyl)phenyl]propyl]-
A1241923
Purezza:99%
Quantità:5mg
Prezzo ($):252